Superior Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Compared to a Mono-Coumaroylated Analog and Trolox
In a direct head-to-head comparison within the same study, Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside (designated as compound 3) demonstrated a remarkably high antioxidant capacity in the CUPRAC assay, with a Trolox Equivalent Antioxidant Capacity (TEAC) value of 3.68. In stark contrast, a closely related analog, Apigenin 7-O-(3″-p-coumaryl)glucoside (compound 5), which differs only in the position of a single coumaroyl group, showed negligible activity with a TEAC value of 0.04 [1]. The target compound was nearly four times more active than the positive control, Trolox (TEAC = 1.00) [1]. This quantitative disparity highlights the critical importance of the specific di-coumaroylation pattern for this compound's reducing power [1].
| Evidence Dimension | Antioxidant Capacity (CUPRAC assay) |
|---|---|
| Target Compound Data | TEAC = 3.68 |
| Comparator Or Baseline | Trolox (TEAC = 1.00); Apigenin 7-O-(3″-p-coumaryl)glucoside (TEAC = 0.04) |
| Quantified Difference | Target compound is 3.68x more active than Trolox and 92x more active than the mono-coumaroylated analog. |
| Conditions | In vitro CUPRAC (Cupric ion reducing Antioxidant Capacity) assay. |
Why This Matters
This data provides a clear, quantitative basis for selecting the di-coumaroylated compound over its mono-coumaroylated isomer when a potent reducing antioxidant is required for an experimental system.
- [1] Zaabat, N., et al. Chemical Composition, Antioxidant, Genotoxique and Antigenotoxic Potentials of Phlomis Bovei De Noé Aerial Parts. Iranian Journal of Pharmaceutical Research, 2020, 19(1), 282-291. View Source
